molecular formula C19H10F5NO B5087644 N-(pentafluorophenyl)-4-biphenylcarboxamide

N-(pentafluorophenyl)-4-biphenylcarboxamide

Cat. No. B5087644
M. Wt: 363.3 g/mol
InChI Key: OIVWEDONTBXWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentafluorophenyl)-4-biphenylcarboxamide, commonly known as PF-0477736, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PF-0477736 belongs to the class of compounds known as small molecule antagonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLRs are a family of transmembrane proteins that play a crucial role in the innate immune response. The activation of TLRs leads to the production of pro-inflammatory cytokines and chemokines, which can cause tissue damage and inflammation. PF-0477736 has been shown to inhibit the activation of TLR7 and TLR8, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

PF-0477736 works by inhibiting the activation of N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8, which are involved in the innate immune response. N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8 are expressed on various immune cells, including dendritic cells, macrophages, and B cells. Upon activation, N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8 trigger the production of pro-inflammatory cytokines and chemokines, leading to inflammation and tissue damage. PF-0477736 binds to the ligand-binding pocket of N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8, preventing the activation of these receptors and the subsequent production of pro-inflammatory cytokines.
Biochemical and physiological effects:
PF-0477736 has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to increase the production of anti-inflammatory cytokines such as IL-10. PF-0477736 has also been shown to inhibit the activation of immune cells such as dendritic cells, T cells, and B cells. In addition, PF-0477736 has been shown to have antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus, and hepatitis C virus.

Advantages and Limitations for Lab Experiments

PF-0477736 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, PF-0477736 has some limitations for lab experiments. It is a potent inhibitor of N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8, which are involved in the innate immune response. Therefore, caution should be taken when interpreting the results of experiments using PF-0477736, as the inhibition of N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8 may have unintended effects on the immune system.

Future Directions

PF-0477736 has several potential future directions for research. It could be further studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It could also be studied for its antiviral activity against other RNA viruses. In addition, PF-0477736 could be used as a tool to study the role of N-(pentafluorophenyl)-4-biphenylcarboxamide and TLR8 in the immune response, as well as to identify new targets for drug development.

Synthesis Methods

PF-0477736 can be synthesized using a multistep process that involves the coupling of pentafluorophenyl boronic acid with 4-bromobiphenyl, followed by the introduction of a carboxamide group using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification using column chromatography and recrystallization.

Scientific Research Applications

PF-0477736 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. PF-0477736 has also been shown to have antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus, and hepatitis C virus.

properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F5NO/c20-13-14(21)16(23)18(17(24)15(13)22)25-19(26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWEDONTBXWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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